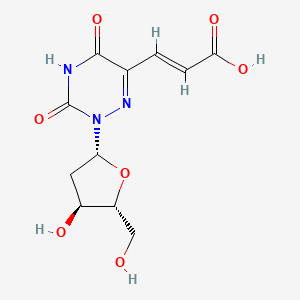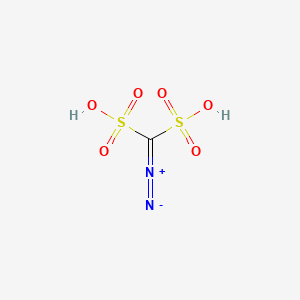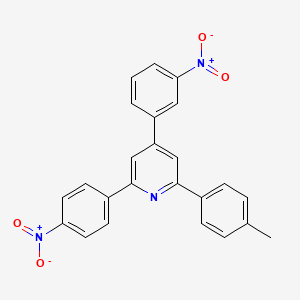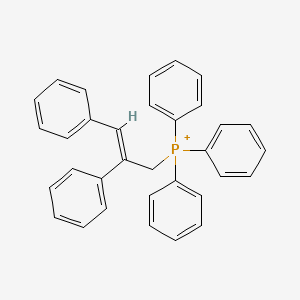
(2,3-Diphenyl-2-propenyl)(triphenyl)phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is an organophosphorus compound that features a phosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Scientific Research Applications
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into the potential therapeutic applications of phosphonium compounds includes their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism by which [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is unique due to its specific structural configuration, which includes the (E)-2,3-diphenylprop-2-enyl group This configuration imparts distinct chemical and physical properties that differentiate it from other phosphonium compounds
Properties
CAS No. |
38633-42-0 |
|---|---|
Molecular Formula |
C33H28P+ |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C33H28P/c1-6-16-28(17-7-1)26-30(29-18-8-2-9-19-29)27-34(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-26H,27H2/q+1/b30-26- |
InChI Key |
PLBMSWSTGVQYOX-BXVZCJGGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


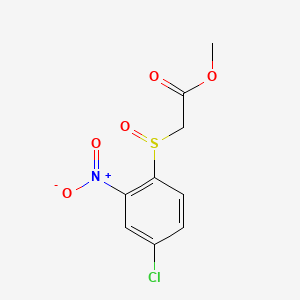
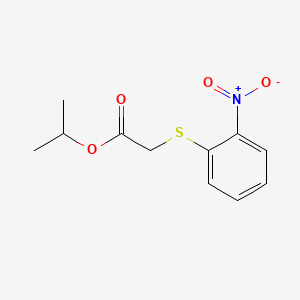
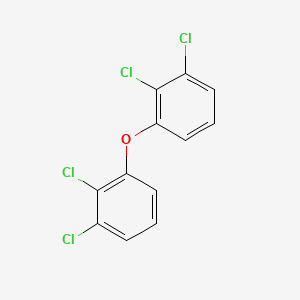
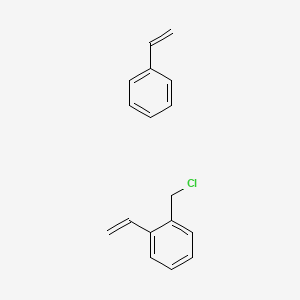

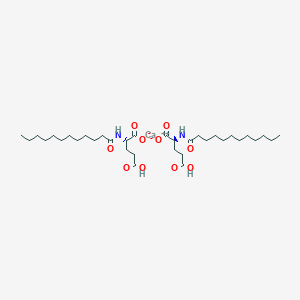


![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
